4-Chloro-2-fluoro-6-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-6-iodobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-iodobenzaldehyde typically involves halogen exchange reactions. One common method is the halogenation of 2-fluoro-4-iodobenzaldehyde using chlorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-6-iodobenzoic acid.
Reduction: 4-Chloro-2-fluoro-6-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The compound can participate in various pathways, including nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-iodobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-6-fluorobenzaldehyde: Similar structure but lacks the iodine atom.
4-Iodobenzaldehyde: Lacks both chlorine and fluorine atoms.
Uniqueness
4-Chloro-2-fluoro-6-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzaldehyde ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H3ClFIO |
---|---|
Molekulargewicht |
284.45 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
InChI-Schlüssel |
VDTLLNFVVOTEFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C=O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.